Ethyl 5-amino-2-(trifluoromethyl)-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-2-(trifluoromethyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with an amino group, a trifluoromethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-(trifluoromethyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-2-(trifluoromethyl)acetate with a suitable carbonyl compound, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening and process optimization techniques ensures consistent quality and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-(trifluoromethyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Ethyl 5-amino-2-(trifluoromethyl)-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-(trifluoromethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the oxazole ring provides structural rigidity and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of an oxazole ring.
Ethyl 5-amino-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.
Ethyl 5-amino-2-(trifluoromethyl)-1,3-imidazole-4-carboxylate: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
Ethyl 5-amino-2-(trifluoromethyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-amino-2-(trifluoromethyl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-2-14-5(13)3-4(11)15-6(12-3)7(8,9)10/h2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGJHAIDIKCNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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